Welcome to the BenchChem Online Store!
molecular formula C12H16O4 B8720440 (2S)-Methyl 2-(4-hydroxyphenoxy)-2-methylbutanoate CAS No. 653563-79-2

(2S)-Methyl 2-(4-hydroxyphenoxy)-2-methylbutanoate

Cat. No. B8720440
M. Wt: 224.25 g/mol
InChI Key: PYYSJAFWJCIFQU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07297715B2

Procedure details

A solution of methyl-(4-(benzyloxy)phenoxy)-2-methylbutanoate (32 g) in 100 mL MeOH was hydrogenated using 10% Pd/C at 40 psi. The mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to afford thick oily residue (21 g, quantitative).
Name
methyl-(4-(benzyloxy)phenoxy)-2-methylbutanoate
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C)[C:3]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][CH:10]=1)([CH3:7])[C:4]([O-:6])=[O:5].[CH3:24]O>[Pd]>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:3]([CH3:7])([CH2:2][CH3:1])[C:4]([O:6][CH3:24])=[O:5])=[CH:10][CH:11]=1

Inputs

Step One
Name
methyl-(4-(benzyloxy)phenoxy)-2-methylbutanoate
Quantity
32 g
Type
reactant
Smiles
CC(C(C(=O)[O-])(C)OC1=CC=C(C=C1)OCC1=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford thick oily residue (21 g, quantitative)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(OC(C(=O)OC)(CC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07297715B2

Procedure details

A solution of methyl-(4-(benzyloxy)phenoxy)-2-methylbutanoate (32 g) in 100 mL MeOH was hydrogenated using 10% Pd/C at 40 psi. The mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to afford thick oily residue (21 g, quantitative).
Name
methyl-(4-(benzyloxy)phenoxy)-2-methylbutanoate
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C)[C:3]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][CH:10]=1)([CH3:7])[C:4]([O-:6])=[O:5].[CH3:24]O>[Pd]>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:3]([CH3:7])([CH2:2][CH3:1])[C:4]([O:6][CH3:24])=[O:5])=[CH:10][CH:11]=1

Inputs

Step One
Name
methyl-(4-(benzyloxy)phenoxy)-2-methylbutanoate
Quantity
32 g
Type
reactant
Smiles
CC(C(C(=O)[O-])(C)OC1=CC=C(C=C1)OCC1=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford thick oily residue (21 g, quantitative)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(OC(C(=O)OC)(CC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.